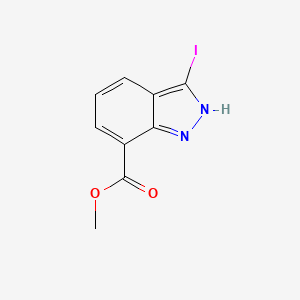

Methyl-3-iod-1H-indazol-7-carboxylat

Übersicht

Beschreibung

Methyl 3-iodo-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Methyl 3-iodo-1H-indazole-7-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure enhances its reactivity and binding affinity towards biological targets, making it a valuable scaffold for drug discovery.

- Cancer Therapeutics : Research indicates that derivatives of this compound can inhibit specific cancer-related pathways. For instance, studies have shown that certain derivatives exhibit potent anti-cancer activity by targeting proteins involved in tumor progression .

- Inflammatory Diseases : The compound is also being explored for its potential in developing treatments for inflammatory conditions, as it may modulate pathways associated with inflammation .

| Application Area | Description |

|---|---|

| Cancer Treatment | Intermediates for drugs targeting cancer pathways |

| Inflammatory Diseases | Potential modulators of inflammatory responses |

Biological Research

In biological research, methyl 3-iodo-1H-indazole-7-carboxylate is utilized to investigate various biochemical pathways and mechanisms.

- Mechanism Studies : It aids in understanding the interactions between different biological molecules, which can lead to the identification of new therapeutic targets .

- Cellular Pathways : Recent studies have highlighted its role in modulating apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer biology .

Material Science

The unique chemical structure of methyl 3-iodo-1H-indazole-7-carboxylate makes it suitable for applications in material science.

- Novel Materials Development : Researchers are exploring its potential in creating new materials, including polymers and coatings that leverage its chemical properties for enhanced performance .

Analytical Chemistry

In analytical chemistry, methyl 3-iodo-1H-indazole-7-carboxylate serves as a reference standard.

- Quantification Methods : It is used to ensure accuracy in the detection and quantification of similar compounds within complex mixtures, thus playing an essential role in method validation .

Agrochemicals

The compound is being researched for its potential applications in agrochemicals.

- Crop Protection : Studies are investigating its efficacy in developing new agrochemical products aimed at improving crop protection and yield, highlighting its versatility beyond pharmaceutical applications .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of methyl 3-iodo-1H-indazole-7-carboxylate and its derivatives:

- Antitumor Activity : A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines with IC50 values indicating strong potency against specific targets .

- Mechanistic Insights : Research has uncovered that these compounds can influence key signaling pathways involved in cell survival and proliferation, suggesting their utility as therapeutic agents .

- Synthetic Applications : The compound has been used as a building block in synthetic organic chemistry, facilitating the development of more complex molecular architectures with potential biological activity .

Wirkmechanismus

Target of Action

Indazole-containing heterocyclic compounds, such as Methyl 3-iodo-1H-indazole-7-carboxylate, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .

Mode of Action

For instance, they can inhibit PI3Kδ, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key player in intracellular signaling pathways .

Biochemical Pathways

The biochemical pathways affected by Methyl 3-iodo-1H-indazole-7-carboxylate are likely to be those involving its targets. For example, by inhibiting PI3Kδ, it can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .

Result of Action

The molecular and cellular effects of Methyl 3-iodo-1H-indazole-7-carboxylate’s action depend on its targets and the pathways it affects. For instance, by inhibiting PI3Kδ, it could potentially suppress the growth and proliferation of certain types of cells .

Biochemische Analyse

Biochemical Properties

Methyl 3-iodo-1H-indazole-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to inhibit certain enzymes, such as phosphodiesterases and kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s iodine atom may also facilitate interactions with specific proteins, enhancing its binding affinity and specificity.

Cellular Effects

Methyl 3-iodo-1H-indazole-7-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of signaling molecules like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for cellular communication . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-iodo-1H-indazole-7-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound may also influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes . Furthermore, the iodine atom in its structure may enhance its binding affinity to specific proteins, making it a potent modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-iodo-1H-indazole-7-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. It is generally stored in a dark place, under an inert atmosphere, and at low temperatures (2-8°C) to maintain its stability . Over time, degradation products may form, potentially altering its biochemical activity and effects on cells.

Dosage Effects in Animal Models

The effects of Methyl 3-iodo-1H-indazole-7-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it could lead to toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

Methyl 3-iodo-1H-indazole-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, Methyl 3-iodo-1H-indazole-7-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of Methyl 3-iodo-1H-indazole-7-carboxylate affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with DNA or transcription factors, or to the cytoplasm, where it modulates enzyme activity. These localization patterns are critical for understanding the compound’s mode of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate typically involves the iodination of an indazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-iodo-1H-indazole is coupled with organoboronic acids using palladium catalysts . The reaction conditions often involve the use of imidazolium ionic liquids to immobilize the catalysts, which can be recycled for multiple uses.

Industrial Production Methods

Industrial production of Methyl 3-iodo-1H-indazole-7-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in solid form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-iodo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Organoboronic Acids: Commonly used in Suzuki-Miyaura reactions.

Acidic and Basic Conditions: Depending on the desired reaction, acidic or basic conditions may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-iodo-1H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:

1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory properties.

1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Demonstrates anti-inflammatory activity similar to phenylbutazone.

The uniqueness of Methyl 3-iodo-1H-indazole-7-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

Methyl 3-iodo-1H-indazole-7-carboxylate is a compound belonging to the indazole family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C8H7IN2O2

- Molecular Weight : 274.06 g/mol

- CAS Number : 944899-05-2

This compound features an iodine atom at the 3-position and a carboxylate group at the 7-position, contributing to its unique reactivity and biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including methyl 3-iodo-1H-indazole-7-carboxylate. Research has demonstrated that compounds with similar structures can inhibit various cancer cell lines. For instance:

- Inhibition of Cancer Cell Lines : In vitro assays have shown that indazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 6o | K562 | 5.15 | High |

| 6o | HEK-293 | 33.2 | Moderate |

| Other | Hep-G2 | 3.32 | Low |

The compound 6o , a derivative related to methyl 3-iodo-1H-indazole-7-carboxylate, was particularly effective against K562 cells, indicating promising therapeutic applications .

The biological activity of methyl 3-iodo-1H-indazole-7-carboxylate is believed to involve several mechanisms:

- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of proteins involved in apoptosis pathways, such as Bcl-2 and Bax .

- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, contributing to its antiproliferative effects .

- Enzyme Inhibition : The presence of iodine can influence the compound's binding affinity to specific enzymes or receptors, potentially altering critical biological pathways involved in tumor growth.

Antimicrobial Activity

In addition to its antitumor properties, methyl 3-iodo-1H-indazole-7-carboxylate and its derivatives have been investigated for antimicrobial activities. Preliminary research indicates potential effectiveness against various bacterial strains, although detailed studies are still required to fully elucidate these effects .

Study on Antitumor Efficacy

A notable study evaluated the antitumor efficacy of several indazole derivatives, including methyl 3-iodo-1H-indazole-7-carboxylate. The results indicated that certain modifications to the indazole structure could enhance cytotoxicity against specific cancer cell lines while maintaining selectivity for normal cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of indazole derivatives has revealed that modifications at various positions can significantly impact biological activity. For instance:

- The introduction of different substituents at the 1 or 5 positions can enhance binding to target proteins or improve solubility.

This understanding aids in designing more effective derivatives with improved pharmacological profiles.

Eigenschaften

IUPAC Name |

methyl 3-iodo-2H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYFLVURLOZQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(NN=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646738 | |

| Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-05-2 | |

| Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.